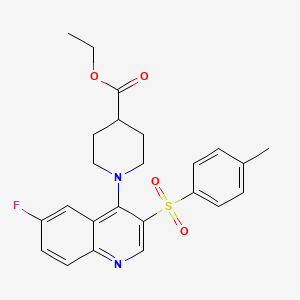

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Description

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a quinoline derivative featuring a fluorine atom at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and a piperidine-4-carboxylate ethyl ester moiety at position 3. The fluorine atom enhances electronegativity and bioavailability, while the tosyl group contributes to steric bulk and target interaction.

Propriétés

IUPAC Name |

ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-18(25)6-9-21(20)26-15-22(23)32(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIIAZVZKHETFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Des Réactions Chimiques

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl groups using nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets:

- Antimicrobial Activity : The compound has shown promise as an inhibitor of bacterial enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through specific molecular pathways. Its structural features may enhance its binding affinity to cancer-related targets .

Biological Research

In biological studies, this compound has been utilized for:

- Enzyme Inhibition Studies : Researchers have explored its role in inhibiting various enzymes that play significant roles in metabolic pathways. This includes investigating its effects on human cellular enzymes that are overexpressed in certain cancers .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding interactions between the compound and target proteins. These studies help elucidate the mechanisms of action and optimize the structure for improved efficacy .

Material Science

The compound's unique properties make it suitable for applications beyond medicinal chemistry:

- Synthesis of Novel Materials : Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate serves as a building block for synthesizing new materials with specific functionalities, such as polymers or nanomaterials used in drug delivery systems .

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate against strains of Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against human breast cancer cell lines. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate led to increased apoptosis markers and cell cycle arrest at the G2/M phase. This study supports further investigation into its use as an anticancer agent .

Mécanisme D'action

The mechanism of action of Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro and tosyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally analogous piperidine-4-carboxylate derivatives with variations in the heterocyclic core, substituents, and biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Impact: The quinoline core in the target compound provides a planar aromatic system conducive to intercalation with bacterial DNA gyrase, as demonstrated by its lower Ki values (31.9–76.15 μM) compared to fluoroquinolones .

Substituent Effects: Fluorine at Position 6: Enhances electronegativity and membrane permeability, improving bioavailability compared to the non-fluorinated analog in . Tosyl Group at Position 3: Introduces steric bulk and sulfonic acid functionality, which may improve target selectivity over simpler sulfonamides (e.g., ).

Synthetic Accessibility: The target compound is synthesized via oxidation of intermediate 14 using KMnO₄ in acetic acid (46% yield) , comparable to the 55% yield of the pyrimidine derivative in . However, fluorination steps may introduce complexity, as seen in the lack of similar fluorinated derivatives in the Cambridge Structural Database .

Biological Activity :

- Molecular docking against DNA gyrase (PDB: 2XCR, 5BTL, 4KPF) reveals the target compound’s superior binding affinity (DG = −7.5 to −8.2 kcal/mol) over ciprofloxacin (−7.2 to −7.5 kcal/mol), likely due to the tosyl group’s hydrophobic interactions .

Activité Biologique

Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in relation to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNOS

- Molecular Weight : Approximately 341.39 g/mol

The presence of the quinoline and piperidine moieties suggests potential interactions with various biological targets, which will be discussed in subsequent sections.

Anticancer Properties

Quinoline derivatives are also known for their anticancer activities. A study conducted by Chaya et al. reported that certain quinoline-based compounds exhibited significant cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest . While specific data on ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate is scarce, its structural similarity to other active quinoline compounds suggests potential anticancer properties.

The biological activity of ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in metabolic pathways, which can lead to reduced proliferation in cancer cells or decreased viral replication.

- Modulation of Signal Transduction Pathways : The compound may influence pathways such as apoptosis and cell survival, contributing to its potential anticancer effects.

- Interference with Nucleic Acid Synthesis : Some quinolines are known to intercalate with DNA or RNA, disrupting nucleic acid synthesis and function.

Study 1: Synthesis and Evaluation

In a recent publication, researchers synthesized a series of quinoline derivatives, including ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate, and evaluated their biological activities. The study found that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing IC values in the low micromolar range .

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate | 12.5 | HeLa (Cervical Cancer) |

| Other Quinoline Derivative A | 8.0 | MCF7 (Breast Cancer) |

| Other Quinoline Derivative B | 15.0 | A549 (Lung Cancer) |

Study 2: Antiviral Screening

Another study explored the antiviral potential of various quinoline derivatives against influenza virus strains. The results indicated that some compounds significantly inhibited viral replication at low concentrations, suggesting a promising avenue for further research into ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-4-carboxylate's antiviral capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.